(3-Chloro-5-fluorophenyl)glyoxylic acid

Description

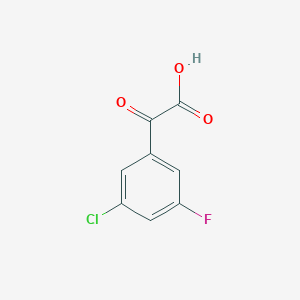

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chloro-5-fluorophenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFO3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPMVBKOTIFBORG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)Cl)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

molecular structure and weight of (3-Chloro-5-fluorophenyl)glyoxylic acid

An In-Depth Technical Guide to (3-Chloro-5-fluorophenyl)glyoxylic acid: Molecular Structure and Weight

This guide provides a comprehensive technical overview of (3-Chloro-5-fluorophenyl)glyoxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. Through a detailed exploration of its molecular characteristics, this document serves as a foundational resource for its application in advanced scientific research.

Introduction: The Significance of Phenylglyoxylic Acids in Research

Phenylglyoxylic acids and their derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry and materials science. Their utility as versatile building blocks stems from the presence of two key functional groups: a carboxylic acid and a keto group, attached to a phenyl ring. This arrangement allows for a wide array of chemical modifications, making them ideal starting materials for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. The strategic placement of electron-withdrawing or donating groups on the phenyl ring can further modulate the compound's reactivity and biological activity.

Molecular Structure and Physicochemical Properties

The molecular structure of (3-Chloro-5-fluorophenyl)glyoxylic acid is characterized by a central phenyl ring substituted with a chloro group at the 3-position and a fluoro group at the 5-position. A glyoxylic acid moiety is attached to the first carbon of the phenyl ring.

Structural Elucidation

The systematic name for this compound is 2-(3-chloro-5-fluorophenyl)-2-oxoacetic acid. The structure is deduced from its constituent parts: the 3-chloro-5-fluorophenyl group and the glyoxylic acid group. The presence of the halogen atoms, chlorine and fluorine, on the phenyl ring is expected to influence the electronic properties and reactivity of the molecule.

Caption: Molecular structure of (3-Chloro-5-fluorophenyl)glyoxylic acid.

Physicochemical Data Summary

The molecular formula and weight are fundamental properties crucial for experimental design and analysis. Based on the elucidated structure, these values have been calculated.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClFO₃ | Calculated |

| Molecular Weight | 218.57 g/mol | Calculated |

| Exact Mass | 217.9782 g/mol | Calculated |

| CAS Number | Not available | N/A |

Synthesis and Reactivity Insights

While specific synthesis protocols for (3-Chloro-5-fluorophenyl)glyoxylic acid are not extensively documented in publicly available literature, its synthesis can be conceptually approached based on established methods for analogous compounds.

Conceptual Synthetic Pathway

A plausible synthetic route could involve the oxidation of a suitable precursor, such as 2-(3-chloro-5-fluorophenyl)-2-hydroxyacetic acid or 1-(3-chloro-5-fluorophenyl)ethan-1-one. The oxidation of mandelic acid derivatives to their corresponding phenylglyoxylic acids is a well-known transformation.

Caption: Conceptual workflow for the synthesis of (3-Chloro-5-fluorophenyl)glyoxylic acid.

Expected Reactivity

The presence of the electron-withdrawing chloro and fluoro groups on the phenyl ring is anticipated to increase the electrophilicity of the carbonyl carbons in the glyoxylic acid moiety. This would make the compound susceptible to nucleophilic attack, a key consideration for its use in synthetic chemistry. The carboxylic acid group can undergo standard reactions such as esterification and amidation, providing further avenues for derivatization.

Relevance in Drug Discovery and Development

Halogenated phenylglyoxylic acid derivatives are of significant interest in drug discovery due to the unique properties imparted by halogen atoms. The introduction of chlorine and fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of a lead compound.

For instance, a related compound, 3-Chloro-5-hydroxybenzoic acid, has been identified as a potent agonist for the GPR81 receptor, which is involved in regulating lipolysis[1]. This highlights the potential for molecules with the 3-chloro-5-substituted phenyl scaffold to exhibit significant biological activity. While the specific biological targets of (3-Chloro-5-fluorophenyl)glyoxylic acid are yet to be fully elucidated, its structural similarity to known bioactive molecules suggests it as a promising candidate for screening in various therapeutic areas.

Experimental Protocols: A Note on Methodological Rigor

Given the nascent stage of research on this specific compound, detailed, validated experimental protocols are not yet established in the public domain. However, researchers can adapt standard procedures for handling and characterizing similar chemical entities.

General Handling and Storage:

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood, wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases. The container should be tightly sealed to prevent moisture absorption.

Characterization Workflow:

-

Purity Assessment: Utilize High-Performance Liquid Chromatography (HPLC) to determine the purity of the synthesized or procured compound.

-

Structural Verification:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the proton and carbon framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the exact mass and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl and hydroxyl functional groups.

-

Caption: A self-validating workflow for the characterization of (3-Chloro-5-fluorophenyl)glyoxylic acid.

Conclusion and Future Directions

(3-Chloro-5-fluorophenyl)glyoxylic acid represents a chemical entity with considerable potential for applications in synthetic chemistry and drug discovery. This guide has provided a foundational understanding of its molecular structure and weight, based on deductive reasoning from related compounds. Future research should focus on the development of efficient synthetic routes, comprehensive characterization of its physicochemical properties, and exploration of its biological activities. Such efforts will be crucial in unlocking the full potential of this promising molecule.

References

-

PubChem. 3-Chloro-5-fluorophenol. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. (3-Chloro-5-fluorophenyl)(cyclopentyl)methanone Properties. CompTox Chemicals Dashboard. [Link]

-

The Good Scents Company. glyoxylic acid. [Link]

-

Reagent Database. 3-CHLORO-5-FLUOROPHENYLACETIC ACID. [Link]

Sources

literature review of (3-Chloro-5-fluorophenyl)glyoxylic acid derivatives

An In-Depth Technical Guide to (3-Chloro-5-fluorophenyl)glyoxylic Acid Derivatives: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (3-chloro-5-fluorophenyl)glyoxylic acid and its derivatives, a class of molecules that has garnered significant interest in medicinal chemistry. We will delve into their synthesis, explore the physicochemical rationale behind their use, and highlight their applications as pivotal intermediates in the development of modern pharmaceuticals. This document is intended for researchers, chemists, and professionals in the field of drug development who seek a deeper understanding of this important chemical scaffold.

Introduction: The Strategic Importance of Halogenated Phenylglyoxylic Acids

(3-Chloro-5-fluorophenyl)glyoxylic acid is an aromatic α-keto acid characterized by a phenyl ring substituted with both chlorine and fluorine atoms. This specific substitution pattern is not arbitrary; it is a strategic design element rooted in the principles of medicinal chemistry. The incorporation of halogen atoms, particularly chlorine and fluorine, into drug candidates is a well-established strategy to modulate a molecule's pharmacological profile.[1][2]

-

Fluorine: The introduction of fluorine can significantly impact a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[3] It often enhances membrane permeability and can block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life.[3]

-

Chlorine: Chlorine substituents can also increase lipophilicity and influence the electronic properties of the aromatic ring, which can be crucial for molecular interactions with biological targets.[2] The presence of chlorine is a feature in over 250 FDA-approved drugs, highlighting its importance in pharmaceutical design.[1]

The glyoxylic acid moiety provides a reactive handle for a wide array of chemical transformations, allowing for the construction of more complex molecular architectures. Consequently, (3-chloro-5-fluorophenyl)glyoxylic acid and its derivatives serve as highly valuable building blocks, most notably in the synthesis of the antiplatelet drug, Ticagrelor.

Synthesis of Key Derivatives: The Path to Ticagrelor

The primary application of (3-chloro-5-fluorophenyl)glyoxylic acid derivatives is as advanced intermediates in the synthesis of Ticagrelor, a P2Y₁₂ platelet inhibitor. The synthesis involves several key transformations where derivatives of the core molecule are employed. While the direct synthesis of the parent glyoxylic acid is not detailed in the provided literature, the synthesis of its downstream products is well-documented. A crucial step in many Ticagrelor syntheses is the N-alkylation of a triazolopyrimidine core with a cyclopentyl-containing side chain, which itself is derived from related phenyl precursors.

Experimental Protocol: N-Alkylation for a Ticagrelor Intermediate

This protocol describes a common type of reaction where a derivative related to the topic is used to build a more complex molecule. This specific example focuses on the N-alkylation step in a Ticagrelor synthesis, illustrating the principles involved in utilizing such building blocks.

Objective: To synthesize a key Ticagrelor intermediate (Compound 5 in some literature) via N-alkylation of Compound 7 with Compound 6.[4]

Materials:

-

Compound 7 (Amine precursor)

-

Compound 6 (Cyclopentyl precursor)

-

Ethanol (Solvent)

-

Triethylamine (TEA) (Base)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Base)

-

Hydrochloric Acid (HCl) (for workup)

-

Ethyl Acetate (Extraction solvent)

-

500 mL Round Bottom Flask

-

Reflux Condenser

-

Stirring Plate and Magnetic Stir Bar

-

Standard laboratory glassware for workup and extraction

Step-by-Step Methodology:

-

Reaction Setup: In a 500 mL dry round bottom flask, add 100 mL of ethanol.

-

Reagent Addition: To the stirred ethanol, add 100g of Compound 7 at room temperature. Follow this with the addition of 60g of Compound 6.

-

Base Addition: Carefully add 105g of Triethylamine (TEA) and 110g of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the reaction mixture.

-

Causality Insight: The use of a dual-base system (TEA and DBU) is a critical optimization. TEA is a weaker, non-nucleophilic base sufficient for initial deprotonation, while the stronger, non-nucleophilic amidine base DBU drives the reaction to completion. This combination has been shown to improve yield and purity by minimizing side reactions compared to using a single base.[4]

-

-

Reflux: Raise the temperature of the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-3 hours.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully add 300 mL of HCl solution to neutralize the bases and quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 300 mL).

-

Isolation: The combined organic layers can then be dried, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified further.

This robust manufacturing process is designed to produce a highly pure intermediate with minimal impurity formation.[4]

Diagram: Synthetic Workflow for Ticagrelor Intermediate

Caption: Workflow for the N-alkylation step in Ticagrelor synthesis.

Applications and Biological Significance

The utility of (3-chloro-5-fluorophenyl)glyoxylic acid derivatives extends beyond being mere synthetic precursors. The core chemical scaffold is integral to the biological activity of the final drug molecules.

Primary Application: Ticagrelor and Antiplatelet Therapy

Ticagrelor is a direct-acting, reversible antagonist of the P2Y₁₂ receptor, a key receptor in platelet activation and aggregation. The (3-chloro-5-fluorophenyl) moiety is part of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamino group in the final structure, which is crucial for its binding affinity and selectivity. Numerous synthetic routes have been developed and patented, all of which rely on intermediates derived from halogenated phenyl compounds.[4][5][6][7][8]

| Synthetic Route Highlight | Key Feature | Yield | Reference |

| N-Alkylation with TEA/DBU | Cost-effective, robust process with high purity. | 75% (overall for Ticagrelor) | [4] |

| "Resin-NO2" Diazotization | Utilizes a safer, greener reagent for triazole ring formation. | 65% (overall for Ticagrelor) | [8] |

| Reductive Amination Route | Involves novel intermediates starting from benzyl protection. | Not specified | [5] |

| Multi-step Patented Synthesis | Focuses on preparation of the cyclopentyl amine side chain. | 90-93% (for specific steps) | [7] |

Broader Potential in Medicinal Chemistry

The structural features of (3-chloro-5-fluorophenyl) derivatives make them attractive for broader drug discovery efforts:

-

Antitubercular and Antimalarial Agents: Research into related benzoic acid derivatives has shown potential activity against tuberculosis and malaria.[9] The specific halogenation pattern can enhance binding to microbial enzymes or receptors.[9]

-

Anticancer Properties: Halogenated aromatic compounds are prevalent in kinase inhibitors and other anticancer agents.[10][11] The (3-chloro-5-fluorophenyl) group can be incorporated into scaffolds designed to target specific oncogenic pathways.

-

CNS Disorders: Glycine transporter-1 (GlyT1) inhibitors, which are investigated for treating CNS disorders, often feature complex halogenated aromatic moieties.[12]

-

Antimicrobial Agents: Novel chlorinated N-arylcinnamamides have demonstrated potent activity against gram-positive bacteria, including MRSA, indicating the value of chloro-phenyl structures in overcoming antibiotic resistance.[13]

Diagram: Role as a Privileged Scaffold in Drug Discovery

Caption: The central role of the core scaffold in diverse therapeutic applications.

Conclusion

(3-Chloro-5-fluorophenyl)glyoxylic acid and its derivatives represent a powerful platform in modern medicinal chemistry. Their strategic design, leveraging the well-understood benefits of chlorine and fluorine substitution, makes them indispensable building blocks for complex pharmaceutical agents. The successful development of Ticagrelor is a testament to their utility, providing a robust and scalable synthetic pathway to a life-saving drug. As drug discovery continues to evolve, the demand for such precisely functionalized, versatile intermediates will undoubtedly grow, paving the way for the development of new chemical entities across a wide spectrum of diseases. The principles demonstrated in their synthesis and application—rational design, process optimization, and structure-activity relationship analysis—remain at the heart of pharmaceutical science.

References

-

Venkat Reddy, S. et al. (n.d.). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry. Available at: [Link]

-

Reddy, G. P. et al. (2015). Novel synthetic methodology for the synthesis of Ticagrelor. Journal of Chemical and Pharmaceutical Research, 7(10), 408-413. Available at: [Link]

-

Zhejiang Tianyu Pharmaceutical Co., Ltd. (2020). Synthesis method of ticagrelor intermediate. CN111218206A. Patsnap. Available at: [Link]

- Su, M. et al. (2015). Synthesis method of ticagrelor intermediate. CN104610220A. Google Patents.

-

Reddy, G. P. et al. (2017). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 6(1), 183. Available at: [Link]

-

Curia Global, Inc. (2019). Selected Publications and Patents from 2005–2019. Available at: [Link]

-

Jubie, S. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1239, 130510. Available at: [Link]

-

Gillis, E. P. et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Available at: [Link]

- Dow Agrosciences LLC. (2018). Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate. US20180162814A1. Google Patents.

-

Hert, J. et al. (2020). United States Patent. US 10,584,118 B2. Google Patents. Available at: [Link]

-

Silva, V. L. M. et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. Available at: [Link]

- Aurigene Discovery Technologies Ltd. (2022). PRMT5 inhibitors. US-11390649-B2. Google Patents.

-

Zadrazilova, I. et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences, 23(6), 3144. Available at: [Link]

-

Riego, E. & Iskra, J. (2007). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. Available at: [Link]

-

Zhang, X. et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 187, 111955. Available at: [Link]

-

De La Fuente, V. et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly, 154, 827–832. Available at: [Link]

-

Wang, B. et al. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 14(3), 103001. Available at: [Link]

-

Arshad, N. et al. (2021). Synthesis, Crystal Structure and Theoretical Investigations of (3-(2-Chlorophenyl)-5-Tosyl- 1,3,3a,4,5,9b-Hexahydroisoxazolo[4,3 -c]quinolin-3a-Yl)Methanamine. Biointerface Research in Applied Chemistry, 12(3), 3326-3341. Available at: [Link]

- Ishida, Y. et al. (1983). Process for producing 3-chloro-5-trifluoromethylpyridines. EP0078410A2. Google Patents.

-

Sosnovskikh, V. Y. et al. (2025). Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. Molbank, 2025(2), M1991. Available at: [Link]

-

Thapa, S. & Bolliger, J. L. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank, 2025(1), M1958. Available at: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurochlor.org [eurochlor.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis method of ticagrelor intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN104610220A - Synthesis method of ticagrelor intermediate - Google Patents [patents.google.com]

- 8. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid|RUO [benchchem.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. curiaglobal.com [curiaglobal.com]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Comprehensive Structural Analysis of (3-Chloro-5-fluorophenyl)glyoxylic acid

Abstract: This guide provides a comprehensive, in-depth protocol for the complete structural elucidation of (3-Chloro-5-fluorophenyl)glyoxylic acid, a compound of interest in synthetic and medicinal chemistry. The narrative follows the logical progression from material synthesis and characterization to the definitive determination of its three-dimensional atomic arrangement via single-crystal X-ray diffraction (SC-XRD). Integrating both robust experimental workflows and complementary computational analysis, this document serves as a technical blueprint for researchers, scientists, and drug development professionals. It emphasizes not only the procedural steps but also the critical reasoning behind methodological choices, ensuring both scientific rigor and practical applicability.

Introduction: The Rationale for Structural Analysis

Phenylglyoxylic acids and their halogenated derivatives are valuable synthons in organic chemistry, often serving as precursors for pharmaceuticals and other functional materials. The precise arrangement of atoms in the solid state—the crystal structure—governs a molecule's macroscopic properties, including solubility, stability, and intermolecular interactions. For a molecule like (3-Chloro-5-fluorophenyl)glyoxylic acid, a detailed structural understanding is paramount for predicting its chemical behavior, designing derivatives with tailored properties, and ensuring reproducibility in synthetic applications.

Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal gold standard for determining the atomic structure of crystalline materials.[1][2] It provides unambiguous data on bond lengths, bond angles, and the packing of molecules in the crystal lattice.[3][4] This guide outlines a systematic approach to achieving this goal, beginning with the foundational step of obtaining high-purity, crystalline material.

Synthesis and Spectroscopic Characterization

A prerequisite for any crystallographic study is the synthesis and rigorous purification of the target compound. Impurities can inhibit crystallization or lead to ambiguous results. While a specific synthesis for (3-Chloro-5-fluorophenyl)glyoxylic acid is not readily found in the searched literature, a plausible and standard synthetic route involves the oxidation of the corresponding mandelic acid derivative or the hydrolysis of the corresponding benzoyl cyanide. A general approach for preparing glyoxylic acids involves the oxidation of glyoxal.[5]

Upon synthesis, the identity and purity of the bulk material must be confirmed using a suite of spectroscopic techniques.

Protocol 2.1: Spectroscopic Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Rationale: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the presence of the carboxylic acid and ketone functionalities. ¹⁹F NMR is crucial for verifying the presence and chemical environment of the fluorine atom on the aromatic ring.[6]

-

-

Mass Spectrometry (MS):

-

Utilize a high-resolution mass spectrometry technique (e.g., ESI-TOF) to determine the exact mass of the compound.

-

Rationale: This provides definitive confirmation of the molecular formula (C₈H₄ClFO₃) by matching the experimental mass to the theoretical mass with high precision.

-

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of the solid sample (e.g., using an ATR accessory).

-

Rationale: This will confirm the presence of key functional groups. Expect strong characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretches of both the ketone and carboxylic acid, and vibrations associated with the substituted aromatic ring.

-

Crystallization: The Art and Science of Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step in a structural analysis workflow.[1][7] The process relies on creating a supersaturated solution from which the molecule can slowly and orderly precipitate. For small organic molecules, several classical methods are effective.[7][8]

Protocol 3.1: Crystallization Screening

-

Solvent Selection: Begin by testing the solubility of (3-Chloro-5-fluorophenyl)glyoxylic acid in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane, water) to identify a solvent in which the compound is sparingly soluble.

-

Slow Evaporation:

-

Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial.

-

Cover the vial with a cap containing a few pinholes.

-

Rationale: The slow evaporation of the solvent gradually increases the concentration, promoting the formation of well-ordered crystals over days or weeks.

-

-

Vapor Diffusion:

-

This is a highly effective method for growing high-quality crystals from milligram quantities of material.[9]

-

Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., acetone).

-

Place this solution in a small, open container (e.g., a small test tube).

-

Place the small container inside a larger, sealed vessel (e.g., a beaker covered with a watch glass) that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane).

-

Rationale: The vapor of the anti-solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing slow crystallization.[8][9]

-

-

Cooling:

-

Prepare a saturated solution at an elevated temperature.

-

Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

-

Rationale: Solubility often decreases with temperature, and slow cooling can lead to the formation of single crystals.

-

Once suitable crystals (typically 0.1-0.3 mm in size with well-defined faces) are obtained, the next stage is X-ray diffraction analysis.[10]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a non-destructive technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[4][11] The workflow involves data collection, structure solution, and refinement.

Workflow for Structural Elucidation

Caption: Workflow from synthesis to final structural analysis.

Protocol 4.1: Data Collection and Processing

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K to reduce thermal motion), and irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[12] A series of diffraction images are collected as the crystal is rotated.[3][10]

-

Data Processing: The raw diffraction data are processed to integrate the intensities of each reflection and apply corrections (e.g., for absorption). This process yields a file containing the Miller indices (h,k,l) and intensity for each unique reflection.[10]

Protocol 4.2: Structure Solution and Refinement

This phase translates the diffraction data into an atomic model. The SHELX suite of programs is the industry standard for small-molecule crystallography.[13][14]

-

Structure Solution: The "phase problem" is the primary hurdle in crystallography, as the phases of the diffracted waves are lost during measurement.[10] Programs like SHELXT use Direct Methods or Intrinsic Phasing to generate an initial electron density map and a preliminary atomic model.

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares procedure, typically with a program like SHELXL.[15]

-

Process: The positions and displacement parameters of the atoms are adjusted iteratively to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern.

-

Atom Assignment: Non-hydrogen atoms are assigned and refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[13]

-

Validation: The quality of the final model is assessed using metrics such as the R1 factor (a measure of the agreement between observed and calculated structure factor amplitudes) and the goodness-of-fit (Goof). A final difference electron density map should be featureless, indicating that the model accounts for all electron density in the crystal.

-

The final output is a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the diffraction experiment.[15]

Computational Integration: DFT for Structural Validation

While SC-XRD provides the definitive solid-state structure, computational methods like Density Functional Theory (DFT) can offer valuable insights into the gas-phase, minimum-energy conformation of the molecule.[16][17] Comparing the experimental and theoretical structures can reveal the effects of crystal packing forces.

Protocol 5.1: DFT Geometry Optimization

-

Model Building: Build the (3-Chloro-5-fluorophenyl)glyoxylic acid molecule in a computational chemistry software package.

-

Calculation Setup: Perform a geometry optimization using a suitable DFT functional and basis set. A common and robust choice for organic molecules is the B3LYP functional with a 6-31G(d,p) or larger basis set.[18] For higher accuracy, hybrid functionals like PBE0 with a triple-zeta basis set are recommended.[19]

-

Analysis: Once the calculation converges to an energy minimum, key geometric parameters (bond lengths, angles, dihedral angles) can be extracted.

-

Rationale: Comparing the DFT-optimized geometry with the XRD structure highlights differences caused by intermolecular interactions in the solid state, such as hydrogen bonding. For example, the orientation of the carboxylic acid group relative to the phenyl ring may differ significantly.[16]

-

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of chemical information.

-

Molecular Geometry: The precise bond lengths and angles within the (3-Chloro-5-fluorophenyl)glyoxylic acid molecule can be tabulated and compared to standard values and the DFT-optimized structure.

-

Conformation: Key dihedral angles, such as the twist between the plane of the phenyl ring and the planes of the glyoxylic and carboxylic acid groups, define the molecule's conformation.

-

Intermolecular Interactions: The most crucial aspect of crystal packing is the network of non-covalent interactions. For this molecule, strong O-H···O hydrogen bonds between the carboxylic acid groups are expected, likely forming centrosymmetric dimers, a common motif for carboxylic acids.[12] Weaker interactions, such as C-H···O or C-H···F contacts, may also play a role in stabilizing the three-dimensional lattice.

Table 1: Expected Crystallographic and Data Collection Parameters (Note: This is a representative table; actual values will be determined experimentally.)

| Parameter | Example Value |

| Chemical formula | C₈H₄ClFO₃ |

| Formula weight | 202.57 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a, b, c (Å) | 5.5, 14.0, 10.5 |

| β (°) | 95.0 |

| Volume (ų) | 800 |

| Z | 4 |

| Radiation type | Mo Kα |

| Temperature (K) | 100(2) |

| R1 [I > 2σ(I)] | < 0.05 |

| wR2 (all data) | < 0.12 |

| Goodness-of-fit | ~1.0 |

Conclusion

The comprehensive structural analysis of (3-Chloro-5-fluorophenyl)glyoxylic acid, executed through the synergistic application of synthesis, spectroscopy, single-crystal X-ray diffraction, and computational modeling, provides a definitive understanding of its molecular and supramolecular chemistry. The detailed protocols and rationale outlined in this guide offer a robust framework for researchers to pursue the structural elucidation of this and similar small molecules, ensuring data of the highest scientific integrity. The resulting structural information is foundational for future research in materials science and rational drug design.

References

-

SPT Labtech. Chemical crystallization. Retrieved February 15, 2026, from [Link]

-

Latifi, R. User guide to crystal structure refinement with SHELXL. Retrieved February 15, 2026, from [Link]

-

Fiveable. Single crystal X-ray diffraction | Crystallography. Retrieved February 15, 2026, from [Link]

-

de N. P. da Silva, A., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved February 15, 2026, from [Link]

-

Unknown Author. Crystallization of Small Molecules. Retrieved February 15, 2026, from [Link]

-

da Silva, A. D. N., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved February 15, 2026, from [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1443–1450. Retrieved February 15, 2026, from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, C71, 3–8. Retrieved February 15, 2026, from [Link]

-

Müller, P. The SHELX package. MIT OpenCourseWare. Retrieved February 15, 2026, from [Link]

-

Abbood, H. I. Theoretical Study of Geometry Optimization And Energies For Donor-Nanobridge-Acceptor Molecular System:B3LYP/DFT Calculations. INPRESSCO. Retrieved February 15, 2026, from [Link]

-

ORCA Input Library. Geometry optimizations. Retrieved February 15, 2026, from [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved February 15, 2026, from [Link]

-

Kirste, B. (2016). Applications of Density Functional Theory to Theoretical Organic Chemistry. Refubium - Freie Universität Berlin Repository. Retrieved February 15, 2026, from [Link]

-

Sawyer, E. W. (2007). Single-crystal X-ray Diffraction. SERC - Carleton College. Retrieved February 15, 2026, from [Link]

-

Grimme, S., et al. (2017). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 56(51). Retrieved February 15, 2026, from [Link]

-

Bhavani, N., et al. (2016). Approach of Density Functional Theory to Molecules Using Gaussian. Research India Publications. Retrieved February 15, 2026, from [Link]

-

Pulstec USA. (2023). Single Crystal X-Ray Diffraction. Retrieved February 15, 2026, from [Link]

-

Unknown Author. Single Crystal X-ray Diffraction and Structure Analysis. Retrieved February 15, 2026, from [Link]

-

Lynch, V. M., et al. (2024). N-(2,4-Difluorophenyl)-2,3,5-trifluorobenzamide. DORAS | DCU Research Repository. Retrieved February 15, 2026, from [Link]

- Google Patents. (2015). A kind of preparation method of glyoxylic acid.

-

Zhang, Y., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Liu, E., et al. (2019). Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, C17H14N2OFCl. SciSpace. Retrieved February 15, 2026, from [Link]

-

Satała, G., et al. (2022). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity. Molecules, 27(21), 7311. Retrieved February 15, 2026, from [Link]

-

Tan, B., et al. (2023). Crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone. Semantic Scholar. Retrieved February 15, 2026, from [https://www.semanticscholar.org/paper/Crystal-structure-of-(S)-5-(3-acetyl-5-chloro-2-eth-Tan-Guo/1a3f6520f2b30425a80572111100912166946006]([Link]

-

de Mattos, M. C., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. ChemMedChem. Retrieved February 15, 2026, from [Link]

-

Song, H.-S., et al. (2013). 3-Chloro-2,4,5-trifluorobenzoic acid. ResearchGate. Retrieved February 15, 2026, from [Link]

-

Wang, J., et al. (2024). Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved February 15, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 15, 2026, from [Link]

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 5. CN103044236A - A kind of preparation method of glyoxylic acid - Google Patents [patents.google.com]

- 6. doras.dcu.ie [doras.dcu.ie]

- 7. sptlabtech.com [sptlabtech.com]

- 8. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 9. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. pulstec.net [pulstec.net]

- 12. researchgate.net [researchgate.net]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. psi.ch [psi.ch]

- 15. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 16. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 17. ripublication.com [ripublication.com]

- 18. ijcet.evegenis.org [ijcet.evegenis.org]

- 19. ORCA Input Library - Geometry optimizations [sites.google.com]

Methodological & Application

scalable synthesis routes for (3-Chloro-5-fluorophenyl)glyoxylic acid

An Application Note and Protocol for the Scalable Synthesis of (3-Chloro-5-fluorophenyl)glyoxylic Acid

Abstract

(3-Chloro-5-fluorophenyl)glyoxylic acid is a pivotal intermediate in the synthesis of various high-value molecules within the pharmaceutical and agrochemical sectors. Its utility as a molecular scaffold necessitates the development of robust, efficient, and scalable synthetic methodologies. This document provides a detailed guide for researchers, chemists, and process development professionals, outlining two distinct and scalable synthetic routes to this key intermediate. The protocols are grounded in established chemical principles, with an emphasis on the causality behind experimental choices, process scalability, and safety considerations. Each route is presented with step-by-step instructions, comparative data, and workflow visualizations to facilitate practical implementation and adaptation in a laboratory or pilot-plant setting.

Introduction: The Strategic Importance of (3-Chloro-5-fluorophenyl)glyoxylic Acid

Aryl glyoxylic acids are a class of organic compounds that serve as versatile building blocks in organic synthesis. The specific substitution pattern of (3-Chloro-5-fluorophenyl)glyoxylic acid, featuring both chloro and fluoro groups, imparts unique electronic and lipophilic properties to target molecules, making it a valuable precursor for active pharmaceutical ingredients (APIs) and complex agrochemicals. The demand for scalable, cost-effective, and environmentally conscious synthesis routes is therefore of paramount importance.

This guide explores two primary, scalable pathways:

-

Route 1: Direct Friedel-Crafts Acylation: A classic and direct approach involving the electrophilic acylation of 1-chloro-3-fluorobenzene.

-

Route 2: Grignard Reagent Carboxylation: A powerful organometallic approach for carbon-carbon bond formation, offering an alternative pathway with different considerations for precursor availability and reaction conditions.

The selection of a particular route will depend on factors such as raw material cost, available equipment, throughput requirements, and environmental, health, and safety (EHS) policies.

Route 1: Scalable Synthesis via Friedel-Crafts Acylation

The Friedel-Crafts acylation is a cornerstone of industrial aromatic chemistry, allowing for the direct introduction of an acyl group onto an aromatic ring.[1][2][3] This route is often favored for its directness, utilizing readily available starting materials.

Rationale and Mechanistic Insight

This process involves the reaction of 1-chloro-3-fluorobenzene with an appropriate acylating agent, such as ethyl chlorooxoacetate, in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃). The Lewis acid activates the acylating agent by forming a highly electrophilic acylium ion.[2] This electrophile then attacks the electron-rich aromatic ring. The directing effects of the chloro and fluoro substituents favor substitution at the C1 position (para to fluorine and meta to chlorine), leading to the desired product. The resulting keto-ester is then hydrolyzed to yield the final glyoxylic acid.

Visualized Workflow: Friedel-Crafts Acylation

Caption: Workflow for the two-step Friedel-Crafts acylation and subsequent hydrolysis.

Detailed Experimental Protocol

Materials and Reagents:

-

1-Chloro-3-fluorobenzene

-

Ethyl chlorooxoacetate

-

Aluminum Chloride (Anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric Acid (concentrated)

-

Sodium Hydroxide

-

Ethanol

-

Ethyl Acetate

-

Magnesium Sulfate (anhydrous)

Protocol:

Step A: Synthesis of Ethyl (3-chloro-5-fluorophenyl)glyoxylate

-

Reactor Setup: Equip a jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel. Ensure the system is completely dry.

-

Charging Reagents: Charge the reactor with anhydrous dichloromethane (DCM) and anhydrous aluminum chloride (AlCl₃). Cool the resulting slurry to 0°C using a circulating chiller.

-

Acylating Agent Addition: Slowly add ethyl chlorooxoacetate to the AlCl₃ slurry via the dropping funnel over 60-90 minutes, maintaining the internal temperature between 0°C and 5°C. Stir for an additional 30 minutes to ensure complete formation of the acylium ion complex.

-

Aromatic Substrate Addition: Add 1-chloro-3-fluorobenzene dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.

-

Reaction Monitoring: Allow the reaction to stir at 5-10°C. Monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up and Quenching: Prepare a separate vessel with a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully transfer the reaction mixture into the ice/HCl mixture with vigorous stirring to quench the reaction and decompose the aluminum complexes. Caution: This process is highly exothermic and releases HCl gas.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

-

Purification: Wash the combined organic phase with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (3-chloro-5-fluorophenyl)glyoxylate, which can be used in the next step without further purification.

Step B: Hydrolysis to (3-Chloro-5-fluorophenyl)glyoxylic Acid

-

Saponification: Dissolve the crude ester from Step A in a mixture of ethanol and aqueous sodium hydroxide solution.

-

Heating: Heat the mixture to reflux (approximately 80-85°C) and maintain for 2-4 hours until saponification is complete (monitored by HPLC).

-

Acidification: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly add concentrated hydrochloric acid to acidify the solution to a pH of ~1-2. The product will precipitate as a solid.

-

Isolation and Drying: Filter the precipitated solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum at 50-60°C to a constant weight.

Data Summary for Friedel-Crafts Route

| Parameter | Step A: Acylation | Step B: Hydrolysis |

| Key Reagents | 1-Chloro-3-fluorobenzene, Ethyl Chlorooxoacetate, AlCl₃ | Ethyl (3-chloro-5-fluorophenyl)glyoxylate, NaOH |

| Molar Ratio (Substrate:Reagent) | 1 : 1.1 : 1.2 | 1 : 2.5 |

| Solvent | Dichloromethane (DCM) | Ethanol/Water |

| Temperature | 0 - 10°C | 80 - 85°C (Reflux) |

| Typical Reaction Time | 4 - 6 hours | 2 - 4 hours |

| Typical Yield | ~85-90% (crude ester) | ~90-95% |

| Overall Expected Yield | 76 - 85% |

Route 2: Scalable Synthesis via Grignard Reagent

The use of Grignard reagents provides a powerful and versatile method for constructing carbon-carbon bonds.[4][5][6] This route is particularly useful if the Friedel-Crafts acylation suffers from poor regioselectivity or if the required aryl halide precursor is more readily available.

Rationale and Mechanistic Insight

This synthesis begins with the preparation of a Grignard reagent from 1-bromo-3-chloro-5-fluorobenzene. The highly nucleophilic organomagnesium compound is then reacted with a suitable electrophile, such as diethyl oxalate. The Grignard reagent adds to one of the carbonyl groups of the oxalate, forming a tetrahedral intermediate. Subsequent acidic workup and hydrolysis of the remaining ester group furnish the desired α-keto acid. The key to scalability and high yield is the rigorous exclusion of moisture and atmospheric oxygen during the formation and reaction of the Grignard reagent.[5][7]

Visualized Workflow: Grignard Route

Sources

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

oxidation of acetophenones to produce (3-Chloro-5-fluorophenyl)glyoxylic acid

Application Note & Protocol

Synthesis of (3-Chloro-5-fluorophenyl)glyoxylic Acid via Permanganate Oxidation of 3'-Chloro-5'-fluoroacetophenone

Abstract

This application note provides a comprehensive guide for the synthesis of (3-Chloro-5-fluorophenyl)glyoxylic acid, a valuable α-keto acid intermediate in pharmaceutical and fine chemical development. The protocol details a robust method for the oxidation of the corresponding acetophenone precursor, 3'-Chloro-5'-fluoroacetophenone, using potassium permanganate. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety protocols, and discuss methods for product characterization. This document is intended for researchers, chemists, and process development professionals seeking a reliable and well-documented method for the preparation of substituted arylglyoxylic acids.

Introduction and Scientific Principle

Arylglyoxylic acids are a class of α-keto acids that serve as crucial building blocks in organic synthesis, particularly in the development of pharmaceuticals. Their unique bifunctional nature, possessing both a carboxylic acid and a ketone, allows for diverse subsequent chemical transformations. The target molecule, (3-Chloro-5-fluorophenyl)glyoxylic acid, is of particular interest due to the presence of halogen substituents which can modulate the biological activity and pharmacokinetic properties of derivative compounds.

The oxidation of acetophenones to their corresponding glyoxylic acids is a fundamental transformation. While several oxidizing agents can be employed, potassium permanganate (KMnO₄) is a powerful, cost-effective, and well-studied oxidant for this purpose.[1][2] The reaction proceeds under aqueous alkaline or acidic conditions, where the methyl group of the acetophenone is oxidized to a carboxylic acid.

Mechanism of Oxidation:

The oxidation of acetophenones by permanganate is a complex process. In acidic media, the reaction is understood to proceed via the enol form of the ketone.[3] The permanganate ion, a strong electrophile, attacks the electron-rich double bond of the enol. This leads to the formation of a cyclic manganese ester intermediate, which subsequently decomposes through a series of steps involving C-C bond cleavage of the enol and further oxidation to yield the final α-keto acid product. Kinetic studies have shown that the reaction is first order with respect to both the acetophenone and the permanganate.[3] Notably, the presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the aromatic ring of our substrate, accelerates the rate of oxidation.[3]

Figure 1: Simplified reaction mechanism for the oxidation of acetophenone.

Materials, Reagents, and Safety

Equipment and Materials

| Equipment/Material | Specification |

| Three-neck round-bottom flask | 250 mL, with appropriate stoppers |

| Magnetic stirrer and stir bar | |

| Heating mantle with temperature control | |

| Thermometer | -10 to 150 °C range |

| Dropping funnel | 100 mL |

| Condenser | Allihn or Graham type |

| Beakers and Erlenmeyer flasks | Various sizes |

| Buchner funnel and filter flask | |

| pH indicator strips or pH meter | |

| Standard laboratory glassware | Graduated cylinders, pipettes, etc. |

| Rotary evaporator | For solvent removal |

Reagents and Chemicals

| Reagent | Formula | Purity | Supplier |

| 3'-Chloro-5'-fluoroacetophenone | C₈H₆ClFO | ≥98% | Commercial Source |

| Potassium Permanganate | KMnO₄ | ACS Reagent Grade | Commercial Source |

| Sodium Hydroxide | NaOH | Pellets, ≥97% | Commercial Source |

| Hydrochloric Acid | HCl | Concentrated (37%) | Commercial Source |

| Sodium Bisulfite | NaHSO₃ | ACS Reagent Grade | Commercial Source |

| Deionized Water | H₂O | Laboratory Source | |

| Diethyl Ether or Ethyl Acetate | Reagent Grade | Commercial Source | |

| Anhydrous Magnesium Sulfate | MgSO₄ | Commercial Source |

Critical Safety Precautions

This protocol involves the use of a strong oxidizer, corrosive bases, and acids. Adherence to strict safety protocols is mandatory.

-

Potassium Permanganate (KMnO₄): A powerful oxidizing agent that may intensify fire.[4][5][6] It is harmful if swallowed and causes severe skin burns and eye damage.[7][8] Avoid contact with combustible materials. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][9]

-

Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): These are highly corrosive and can cause severe chemical burns to skin and eyes.[10] Work in a well-ventilated chemical fume hood.[10] Always wear splash goggles, a face shield, and appropriate gloves. When diluting, always add acid or base to water slowly , never the other way around, to control the exothermic reaction.[9][11]

-

General Procedures: Ensure safety showers and eyewash stations are readily accessible.[4] All spills must be cleaned up immediately using appropriate procedures. Dispose of chemical waste according to institutional and local environmental regulations.[12]

Detailed Experimental Protocol

This protocol is designed for a 5-gram scale synthesis of the starting acetophenone.

Preparation of Solutions

-

Aqueous NaOH Solution (2 M): In a 250 mL beaker, carefully dissolve 8.0 g of sodium hydroxide pellets in 100 mL of deionized water. The dissolution is highly exothermic; cool the beaker in an ice bath during addition.

-

Aqueous KMnO₄ Solution: In a separate 250 mL beaker, dissolve 12.5 g of potassium permanganate in 150 mL of deionized water. This may require gentle warming and stirring. Ensure all solids are dissolved before use.

Oxidation Reaction

Figure 2: Step-by-step experimental workflow for the synthesis.

-

Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a dropping funnel.

-

Charge Reagents: Add 5.0 g of 3'-Chloro-5'-fluoroacetophenone and 50 mL of the prepared 2 M NaOH solution to the reaction flask.

-

Initiate Heating: Begin stirring the mixture and heat it to 70-80 °C using a heating mantle.

-

Addition of Oxidant: Once the target temperature is reached, add the prepared potassium permanganate solution to the dropping funnel and add it dropwise to the reaction mixture over a period of 60-90 minutes. Maintain the internal temperature between 70-80 °C. The characteristic purple color of permanganate should disappear as it is consumed.

-

Reaction Monitoring: After the addition is complete, maintain the reaction at 80 °C for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting acetophenone. A brown precipitate of manganese dioxide (MnO₂) will form.

Work-up and Product Isolation

-

Quenching: Cool the reaction mixture to room temperature in an ice bath. Carefully add a saturated solution of sodium bisulfite (NaHSO₃) dropwise until the purple color of any excess permanganate is gone and only the brown MnO₂ precipitate remains.

-

Filtration: Filter the mixture through a pad of Celite in a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake thoroughly with a small amount of deionized water. Collect the clear, colorless filtrate.

-

Extraction of Impurities: Transfer the filtrate to a separatory funnel and wash it twice with 30 mL portions of diethyl ether or ethyl acetate to remove any unreacted starting material or non-acidic byproducts. Discard the organic layers.

-

Acidification: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly and carefully add concentrated hydrochloric acid (HCl) to precipitate the product. Monitor the pH, adding acid until the solution is strongly acidic (pH 1-2). A white solid should precipitate out.

-

Collection and Drying: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with two portions of cold deionized water to remove any inorganic salts. Dry the product under vacuum at 50 °C to a constant weight.

Data, Results, and Characterization

The successful synthesis of (3-Chloro-5-fluorophenyl)glyoxylic acid can be confirmed through standard analytical techniques.

Expected Results

| Parameter | Expected Value/Result |

| Theoretical Yield | ~5.9 g |

| Appearance | White to off-white crystalline solid |

| Purity (by HPLC/NMR) | >95% (post-purification) |

| Solubility | Soluble in THF, Acetone; Sparingly soluble in water |

Characterization Methods

-

Melting Point: Determine the melting point of the dried solid. A sharp melting point range is indicative of high purity.

-

¹H NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic peaks for the aromatic protons and the absence of the methyl singlet from the starting acetophenone.

-

¹³C NMR Spectroscopy: The spectrum should confirm the presence of carbonyl carbons for the ketone and carboxylic acid, in addition to the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, a C=O stretch for the carboxylic acid, and a C=O stretch for the α-keto group.

References

-

Sheeba, P.S., & Radhakrishnan Nair, T.D. (2004). Kinetics of Permanganate Oxidation of Acetophenones in Aqueous Acetic acid : A Mechanistic Study. Asian Journal of Chemistry, 16(3-4), 1327–1333. [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Potassium permanganate. Retrieved from [Link]

-

Asian Journal of Chemistry. (2004). Kinetics of Permanganate Oxidation of Acetophenones in Aqueous Acetic Acid: A Mechanistic Study. [Link]

-

Valudor Products. (n.d.). Safety Data Sheet: potassium permanganate. Retrieved from [Link]

-

Redox Ltd. (2023). Safety Data Sheet Potassium permanganate. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Potassium permanganate. Retrieved from [Link]

-

University of Alberta. (n.d.). Corrosives (Especially Acids and Bases) - AFNS Safety. Retrieved from [Link]

-

Jaky, M. (n.d.). Kinetics and mechanism of the oxidation of ketones with permanganate ions. ResearchGate. Retrieved from [Link]

-

Filo. (2025). How Acetophenon oxidise into Carboxylic acid. [Link]

- Google Patents. (n.d.). EP0333265A2 - Process for synthesis of arylglyoxal arylimines.

-

Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

-

Chemscape Safety Technologies. (2023). How to Safely Handle & Store Corrosive Substances. [Link]

-

Rivulis. (n.d.). Chemical Treatment - Acid Handling Guidelines. Retrieved from [Link]

-

Wiberg, K. B., & Stewart, R. (1955). The Mechanisms of Permanganate Oxidation. I. The Oxidation of Some Aromatic Aldehydes. Journal of the American Chemical Society, 77(7), 1786–1791. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Potassium Permanganate? [Link]

- Google Patents. (n.d.). CN110590535A - Method for preparing aromatic glyoxylic acid by oxidizing aromatic ethyl ketone with selenium dioxide.

-

Organic Chemistry Portal. (n.d.). Potassium Permanganate. Retrieved from [Link]

-

Wadhwa, K., et al. (2008). Synthesis of Arylglyoxylic Acids and Their Collision-Induced Dissociation. Synthetic Communications, 38(24), 4434-4444. [Link]

-

Pandurangan, A., & Murugesan, V. (2013). Studies on substituent effect on the oxidation kinetics of Acetophenones by acid dichromate. International Journal of ChemTech Research, 5(2), 756-763. [Link]

- Google Patents. (n.d.). EP0005779A2 - Process for the preparation of arylglyoxylic acids.

-

Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. [Link]

Sources

- 1. What is the mechanism of Potassium Permanganate? [synapse.patsnap.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. asianpubs.org [asianpubs.org]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. valudor.com [valudor.com]

- 7. redox.com [redox.com]

- 8. chemos.de [chemos.de]

- 9. scienceequip.com.au [scienceequip.com.au]

- 10. Corrosives (Especially Acids and Bases) – AFNS Safety [afns-safety.ualberta.ca]

- 11. rivulis.com [rivulis.com]

- 12. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3-Chloro-5-fluorophenyl)glyoxylic Acid

Welcome to the technical support center for the synthesis of (3-Chloro-5-fluorophenyl)glyoxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical synthesis. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Overview of Synthetic Strategy

(3-Chloro-5-fluorophenyl)glyoxylic acid is a valuable building block in medicinal chemistry. Its synthesis is typically achieved through a two-step process: a Friedel-Crafts acylation of 1-chloro-3-fluorobenzene, followed by the oxidation of the resulting intermediate. The success of this synthesis hinges on precise control over reaction conditions to maximize yield and minimize impurity formation.

The most common and efficient pathway involves the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with an acylating agent like ethyl chlorooxoacetate, followed by hydrolysis of the resulting ester. An alternative involves acylation to form an aryl methyl ketone, which is then oxidized.[1][2] This guide will focus on the more direct acylation-hydrolysis route.

Sources

resolving solubility issues with (3-Chloro-5-fluorophenyl)glyoxylic acid

Welcome to the technical support guide for (3-Chloro-5-fluorophenyl)glyoxylic acid. This resource is designed for researchers, chemists, and formulation scientists to navigate and resolve common solubility challenges encountered with this compound. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Compound Profile at a Glance

| Property | Value / Information | Significance for Solubility |

| Molecular Formula | C₈H₄ClFO₃ | The presence of a phenyl ring and halogens (Cl, F) contributes to its hydrophobic nature, while the carboxylic and ketone groups provide polarity. |

| Structure | Aromatic Carboxylic Acid | The key to its solubility behavior lies in the ionizable carboxylic acid group (-COOH). |

| Acidity (pKa) | Estimated to be in the range of 2-4 | As a weak acid, its solubility is highly dependent on the pH of the solution. Most carboxylic acids have pKa values in the 2-5 range.[1][2] |

| General Solubility | Sparingly soluble in water, soluble in some organic solvents. | Glyoxylic acids, in general, are soluble in water and ethanol but may have limited solubility in less polar organic solvents.[3][4][5] |

Frequently Asked Questions (FAQs)

Q1: I'm trying to make a stock solution of (3-Chloro-5-fluorophenyl)glyoxylic acid in water for my assay, but it's not dissolving. What am I doing wrong?

A1: This is a very common issue. (3-Chloro-5-fluorophenyl)glyoxylic acid is an acidic compound with limited intrinsic solubility in neutral water. The non-ionized carboxylic acid group is not polar enough to overcome the hydrophobic nature of the substituted phenyl ring. To dissolve it in an aqueous medium, you need to ionize the carboxylic acid group to its highly soluble carboxylate salt form. This is achieved by increasing the pH.

Q2: At what pH should I expect the compound to dissolve?

A2: A good rule of thumb is to adjust the pH to be at least 2 units above the compound's pKa. While the specific pKa for this exact molecule is not readily published, typical aromatic carboxylic acids have a pKa in the 2-5 range.[1][2] Therefore, adjusting the pH to ≥ 7.0 should significantly increase solubility. At a pH equal to the pKa, the compound will be 50% ionized. At two pH units above, it will be >99% ionized, favoring dissolution. This relationship is described by the Henderson-Hasselbalch equation.[6][7][8]

Q3: What base should I use to adjust the pH?

A3: For most cell-based assays or biochemical experiments, 1 M NaOH or 1 M KOH are common and effective choices. Add the base dropwise while stirring until the solid dissolves. For chemical synthesis applications where an inorganic base is suitable, sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) can also be used.

Q4: Will adding a base to dissolve the compound affect my experiment?

A4: It's a critical consideration. You must ensure that the final pH of your stock solution is compatible with your experimental system. After dissolving the compound at a higher pH, you may need to carefully adjust the pH back down with a suitable acid (like HCl) to match your assay buffer's pH. However, be aware that lowering the pH may cause the compound to precipitate if its concentration is above its solubility limit at that final pH. Always perform a small-scale test first.

Q5: Can I use an organic solvent instead?

A5: Yes. Using an organic co-solvent is a primary strategy for dissolving poorly soluble compounds.[9][10][11] (3-Chloro-5-fluorophenyl)glyoxylic acid should be soluble in polar aprotic solvents like DMSO (Dimethyl Sulfoxide) and DMF (Dimethylformamide), and polar protic solvents like ethanol.[3][12] For biological experiments, DMSO is a widely accepted vehicle, but it's crucial to keep the final concentration in your assay low (typically <0.5%) as it can have its own biological effects.

In-Depth Troubleshooting Guides

Issue 1: My compound precipitates when I add my DMSO stock solution to my aqueous assay buffer.

This is a classic solubility problem that occurs when a drug dissolved in a "strong" organic solvent is diluted into a "weak" aqueous solvent (antisolvent precipitation). The DMSO keeps the compound soluble at high concentrations, but upon dilution, the solvent environment becomes predominantly aqueous, and the compound crashes out.

Root Cause Analysis:

-

Concentration Overload: The final concentration of your compound in the assay buffer is higher than its maximum aqueous solubility.

-

Insufficient Co-solvent: The final percentage of DMSO is too low to maintain solubility.

-

pH Mismatch: The pH of your aqueous buffer is too low (acidic), causing the ionized, soluble salt form of the compound to convert back to the non-ionized, insoluble acid form.

Solutions:

-

Lower the Final Concentration: The simplest solution is often to reduce the working concentration of the compound in your assay.

-

Increase the Final Co-solvent Percentage: If your experiment can tolerate it, increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might keep the compound in solution.

-

pH Control of the Aqueous Phase: Ensure your final assay buffer has a pH that is sufficiently basic (e.g., pH 7.4) to keep the carboxylic acid group ionized. This is one of the most effective strategies.[]

-

Use a Different Solubilization Strategy: Consider formulating the compound using surfactants or cyclodextrins, which can form micelles or inclusion complexes, respectively, to shield the hydrophobic parts of the molecule from water.[14][15]

Issue 2: The compound dissolves initially with base but crashes out over time or upon storage.

This indicates a stability or equilibrium issue.

Root Cause Analysis:

-

pH Drift: The pH of your solution may be changing over time. For example, absorption of atmospheric CO₂ can lower the pH of unbuffered basic solutions, causing precipitation.

-

Common Ion Effect: If your buffer contains high concentrations of ions that can form a less soluble salt with your compound, it could precipitate.

-

Metastable Solution: You may have created a supersaturated solution that is thermodynamically unstable and will eventually precipitate.

Solutions:

-

Use a Buffer: Instead of just adjusting the pH with NaOH in water, dissolve the compound in a suitable buffer system (e.g., PBS, TRIS) at the desired pH. The buffer will resist pH changes.[16]

-

Prepare Fresh Solutions: For compounds with borderline solubility, it is always best practice to prepare solutions fresh for each experiment.

-

Filter Sterilization: After dissolution, filter the solution through a 0.22 µm filter. This removes any microscopic undissolved particles that could act as nucleation sites for precipitation.

-

Check for Degradation: Ensure the compound is stable at the pH used for dissolution. HPLC analysis can be used to check for the appearance of degradation products over time.

Experimental Protocols & Workflows

Troubleshooting Workflow: A Logic-Based Approach

This diagram outlines a systematic approach to tackling solubility issues with (3-Chloro-5-fluorophenyl)glyoxylic acid.

Caption: Effect of pH on the ionization and solubility of a carboxylic acid.

Protocol 1: Aqueous Solubilization by pH Adjustment (Salt Formation)

This protocol is ideal for preparing aqueous stock solutions for direct use in biological assays.

-

Weigh Compound: Accurately weigh the desired amount of (3-Chloro-5-fluorophenyl)glyoxylic acid into a sterile conical tube.

-

Add Vehicle: Add a portion (approx. 80%) of the final desired volume of purified water or your chosen buffer (e.g., PBS, pH 7.4).

-

Initial Mixing: Vortex or sonicate the suspension for 1-2 minutes. The compound will likely remain as a suspension.

-

pH Adjustment: While stirring continuously, add 1 M NaOH drop by drop. Monitor the solution for clarity.

-

Observe Dissolution: Continue adding NaOH until the solution becomes completely clear. This indicates that the compound has dissolved by forming its sodium salt. [17][18]6. Final Volume & pH Check: Add the remaining vehicle to reach the final desired volume. Measure the final pH to ensure it is within an acceptable range for your experiment.

-

Filtration (Optional but Recommended): Filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates or foreign particles.

Protocol 2: Co-Solvent Stock Solution Preparation

This protocol is for creating a concentrated stock in an organic solvent, which is then diluted into an aqueous medium.

-

Weigh Compound: Accurately weigh the (3-Chloro-5-fluorophenyl)glyoxylic acid into a glass vial.

-

Add Co-Solvent: Add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

-

Promote Dissolution: Vortex the vial vigorously. If needed, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be perfectly clear.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Experimental Use: When preparing your working solution, add the small volume of DMSO stock to your larger volume of aqueous assay buffer and mix immediately and thoroughly to avoid localized high concentrations that can cause precipitation.

References

- The Good Scents Company. (n.d.). glyoxylic acid, 298-12-4.

- Yalkowsky, S. H., & Te, E. F. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362.

- Aryal, S. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.

- Ataman Kimya. (n.d.). GLYOXYLIC ACID.

- Dong, L-C. (2022, May 30).

- Jinan Future chemical Co.,Ltd. (n.d.). Glyoxylic acid CAS:298-12-4. Retrieved from Jinan Future chemical Co.,Ltd website.

- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.

- Thaiof, M., et al. (2016, October 18).

- Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer.

- Guangshu Chemical Factory Co., Ltd. (n.d.). Glyoxylic Acid. Retrieved from Guangshu Chemical Factory Co., Ltd website.

- Gering, A., et al. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?

- Scent.vn. (n.d.). Glyoxylic Acid (CAS 298-12-4): Odor profile, Properties, & IFRA compliance.

- Catalent. (n.d.). Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs.

- GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs.

- Yalkowsky, S. H., & Te, E. F. (2015, December 24).

- Georg Thieme Verlag. (n.d.). Product Class 3: Carboxylic Acid Salts.

- Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.).

- Canadian Science Publishing. (n.d.). APPLICATIONS OF THE HENDERSON-HASSELBALCH EQUATION TO SINGLE AND MIXED BUFFER SOLUTIONS.

- Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview.

- Wikipedia. (n.d.).

- Quora. (2021, August 11). What is the standard pH of carboxylic acids?

- UNT Digital Library. (2026, February 6).

- PubMed. (2007, July 30).

- Reddit. (2019, October 4).

- PubMed. (n.d.). Dissolution Kinetics of Carboxylic Acids I: Effect of pH Under Unbuffered Conditions.

- Chemguide. (n.d.). carboxylic acids as acids.

- GSC Online Press. (2023, March 13). Solubility enhancement techniques: A comprehensive review.

- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.

- BOC Sciences. (n.d.).

- Wikipedia. (n.d.). Glyoxylic acid.

- PubChem. (n.d.). 3-Chloro-5-fluorophenol.

- EPA. (2025, October 15). 3-(3-Chloro-5-fluorophenyl)-1-(4-fluorophenyl)propan-1-one.

- AICIS. (2022, December 22).

- Benchchem. (n.d.). 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid|RUO.

- Parchem. (n.d.). GLYOXYLIC ACID.

- Sigma-Aldrich. (n.d.). 3-Chloro-5-hydroxybenzoic acid.

- Reagent Database. (n.d.). 3-chloro-5-fluorophenylacetic acid.

- NIH. (n.d.). 3-Chlorophenylacetic acid.

Sources

- 1. quora.com [quora.com]

- 2. reddit.com [reddit.com]

- 3. glyoxylic acid, 298-12-4 [thegoodscentscompany.com]

- 4. Glyoxylic Acid [guangshu-chemical.com]

- 5. atamankimya.com [atamankimya.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. microbenotes.com [microbenotes.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmaexcipients.com [pharmaexcipients.com]

- 10. researchgate.net [researchgate.net]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 12. jnfuturechemical.com [jnfuturechemical.com]

- 14. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug | MDPI [mdpi.com]

- 15. gsconlinepress.com [gsconlinepress.com]

- 16. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. rjpdft.com [rjpdft.com]